molecular formula C18H14N4O3 B2491586 N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1206995-26-7

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2491586
CAS No.: 1206995-26-7
M. Wt: 334.335
InChI Key: PLXFSBUTGOTTNE-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that features a pyrazole ring, a phenyl group, and an oxobenzoxazole moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Attachment of the phenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenyl group to the pyrazole ring.

    Formation of the oxobenzoxazole moiety: This can be synthesized through the cyclization of ortho-aminophenols with carboxylic acids or their derivatives.

    Final coupling: The final step would involve coupling the pyrazole-phenyl intermediate with the oxobenzoxazole derivative under suitable conditions, possibly using amide bond formation techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole ring or the phenyl group.

    Reduction: Reduction reactions could target the oxobenzoxazole moiety or the amide bond.

    Substitution: Various substitution reactions could occur, especially on the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide could have various applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: can be compared with other pyrazole-phenyl derivatives or oxobenzoxazole compounds.

Uniqueness

  • The unique combination of the pyrazole, phenyl, and oxobenzoxazole moieties might confer specific biological activities or chemical properties not found in other compounds.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c23-17(11-22-15-6-1-2-7-16(15)25-18(22)24)20-13-5-3-4-12(10-13)14-8-9-19-21-14/h1-10H,11H2,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXFSBUTGOTTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=CC=CC(=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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